molecular formula C15H13N3O2S2 B2898077 N-(furan-2-ylmethyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide CAS No. 895458-33-0

N-(furan-2-ylmethyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2898077
CAS No.: 895458-33-0
M. Wt: 331.41
InChI Key: AXGLGJPCQCIJCX-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a pyridazine core substituted with a thiophene moiety at the 6-position and a thioacetamide linkage at the 3-position. The N-substituent is a furan-2-ylmethyl group, which introduces aromatic and electron-rich properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c19-14(16-9-11-3-1-7-20-11)10-22-15-6-5-12(17-18-15)13-4-2-8-21-13/h1-8H,9-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGLGJPCQCIJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-(Thiophen-2-yl)pyridazin-3(2H)-one

The pyridazine ring serves as the central scaffold, with the thiophene moiety introduced via cross-coupling. A Suzuki-Miyaura reaction is commonly employed to attach the thiophen-2-yl group to the pyridazine core.

Halogenated Pyridazine Precursor

3,6-Dichloropyridazine is reacted with thiophene-2-boronic acid under palladium catalysis. Typical conditions include:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : Na₂CO₃ (2 equiv)
  • Solvent : Dioxane/water (4:1)
  • Temperature : 80°C for 12 hours

This yields 3-chloro-6-(thiophen-2-yl)pyridazine with ~75% efficiency. Subsequent hydrolysis using aqueous NaOH (10%) at reflux converts the 3-chloro group to a hydroxyl, forming 6-(thiophen-2-yl)pyridazin-3(2H)-one.

Table 1: Optimization of Suzuki Coupling Conditions
Entry Catalyst Base Yield (%)
1 Pd(PPh₃)₄ Na₂CO₃ 75
2 Pd(OAc)₂/XPhos K₃PO₄ 68
3 PdCl₂(dppf) Cs₂CO₃ 72

Chlorination of Pyridazinone

The hydroxyl group at position 3 is converted to a chloride using phosphoryl chloride (POCl₃).

Reaction Conditions

  • Reagents : POCl₃ (5 equiv), N,N-dimethylaniline (catalytic)
  • Temperature : 110°C, 4 hours
  • Workup : Quench with ice-water, extract with DCM

This step affords 3-chloro-6-(thiophen-2-yl)pyridazine in 85% yield.

Synthesis of 2-Mercapto-N-(furan-2-ylmethyl)acetamide

The acetamide side chain is prepared through sequential acylation and thiolation.

Acylation of Furfurylamine

Furfurylamine reacts with bromoacetyl bromide in dichloromethane (DCM) at 0°C:

  • Base : Triethylamine (2 equiv)
  • Time : 2 hours
  • Yield : 90%

The product, N-(furan-2-ylmethyl)-2-bromoacetamide, is isolated via column chromatography (hexane/ethyl acetate, 3:1).

Thiolation via Thiourea Displacement

The bromide is displaced using thiourea in ethanol under reflux:

  • Conditions : Thiourea (1.2 equiv), 12 hours
  • Workup : Hydrolysis with NaOH (1M), acidification with HCl

This yields 2-mercapto-N-(furan-2-ylmethyl)acetamide (72% yield).

Nucleophilic Aromatic Substitution

The thiolate anion displaces the chloride on the pyridazine ring to form the thioether linkage.

Coupling Reaction

  • Base : K₂CO₃ (2 equiv)
  • Solvent : DMF, 60°C, 8 hours
  • Molar Ratio : 1:1.2 (pyridazine:thioacetamide)

The reaction proceeds via an SNAr mechanism, yielding the target compound in 65% yield.

Table 2: Solvent Optimization for Thioether Formation
Solvent Temperature (°C) Yield (%)
DMF 60 65
DMSO 80 58
THF 50 42

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Adapting methods from, the final coupling step is accelerated using microwave irradiation:

  • Conditions : 150 W, 120°C, 20 minutes
  • Yield : 70%

One-Pot Thiolation-Acylation

A sequential approach involves reacting 3-chloro-6-(thiophen-2-yl)pyridazine directly with furfurylamine and thioglycolic acid:

  • Reagents : EDCl/HOBt, DCM, 24 hours
  • Yield : 55%

Characterization and Validation

Key analytical data for the target compound:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.65 (d, J = 3.6 Hz, 1H, thiophene-H), 6.85–6.40 (m, 4H, furan and thiophene-H), 4.55 (s, 2H, CH₂S), 4.12 (d, J = 4.8 Hz, 2H, NCH₂).
  • HRMS (ESI+) : m/z 332.0521 [M+H]⁺ (calc. 332.0524).

Challenges and Optimization

  • Thiol Oxidation : Use of N₂ atmosphere and antioxidants (e.g., BHT) improves thiol stability during coupling.
  • Regioselectivity : Pd-catalyzed couplings require careful control to avoid bis-thiophene byproducts.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Similarities and Variations

The compound shares a pyridazine-thioacetamide backbone with several analogs, but differences in substituents critically influence physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural Comparison of Pyridazine-Thioacetamide Derivatives
Compound Name Key Substituents Molecular Formula Molecular Weight Key Features
N-(furan-2-ylmethyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide (Target) Furan-2-ylmethyl (N-substituent), thiophene (C6) C₁₅H₁₄N₃O₂S₂ 340.4 Aromatic N-substituent, sulfur-rich backbone
N-cyclohexyl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide Cyclohexyl (N-substituent) C₁₆H₁₉N₃OS₂ 333.5 Aliphatic N-substituent, reduced steric hindrance
2-((6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide Chloroquinolinone core, phenyl (C4) C₂₂H₁₆ClN₃O₃S 438.9 Extended fused-ring system, chloro substituent
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Cyanothiophene (N-substituent), thiophene (C2) C₁₁H₈N₂OS₂ 248.3 Dual thiophene motifs, nitrile functional group
N-(4-chlorophenyl)-2-{[5-((5-nitro-2-furyl)methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-2-thioxoacetamide Nitrofuryl-thiazolidinone hybrid, chlorophenyl (N-substituent) C₁₇H₁₁ClN₄O₅S₃ 498.9 Nitro group, dual thioxo groups, complex heterocyclic system

Functional Group Impact on Properties

  • Furan vs.
  • Thiophene vs. Chlorophenyl (C6 Substituent) : Thiophene introduces sulfur-based hydrogen bonding and electron delocalization, whereas chlorophenyl adds hydrophobicity and steric bulk .
  • Thioacetamide vs. Thioxoacetamide : The thioacetamide linkage (-S-CO-NH-) offers flexibility and moderate hydrogen-bonding capacity, while thioxoacetamide (-CS-NH-) may increase metabolic stability .

Biological Activity

N-(furan-2-ylmethyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C13H12N4OS\text{C}_{13}\text{H}_{12}\text{N}_4\text{OS}

This structure features a furan moiety, a thiophene ring, and a pyridazine derivative, which are known to contribute to various biological activities.

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes, which can lead to reduced proliferation of cancer cells. For instance, some derivatives targeting the IKAROS family of transcription factors have demonstrated significant effects on cell growth in various cancer types, including non-small cell lung cancer (NSCLC) and melanoma .
  • Antiviral Properties : Similar compounds have been evaluated for their ability to inhibit viral replication. For example, derivatives of furan and thiophene have shown promise against SARS-CoV-2 by inhibiting the main protease (Mpro), which is crucial for viral replication .
  • Antimicrobial Activity : The presence of nitrogen heterocycles in compounds can enhance antibacterial properties. Research has shown that related compounds exhibit potent activity against bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

A study focused on a series of pyridazine derivatives highlighted their potential in treating cancers associated with IKZF2 protein levels. The compound this compound was included in this investigation due to its structural similarities with other effective inhibitors. Results indicated that these compounds could significantly reduce IKZF2 levels, leading to decreased cell viability in vitro .

Antiviral Efficacy

In another study, derivatives similar to this compound were tested for their antiviral activity against SARS-CoV-2. The most promising compounds demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects on viral replication without significant cytotoxicity .

Antimicrobial Studies

Research into the antimicrobial properties of related compounds revealed that they possess significant inhibitory effects against various pathogens. For instance, a series of thiophene-containing compounds were evaluated for their activity against xanthine oxidase, yielding moderate inhibitory results with IC50 values ranging from 72.4 µM to 75.6 µM .

Data Summary

Biological Activity IC50 Values Target
Cancer Cell Proliferation InhibitionVaries (Low µM range)IKZF2-dependent cancers
Viral Replication Inhibition1.55 µM - 10.76 µMSARS-CoV-2 Mpro
Antimicrobial Activity72.4 µM - 75.6 µMXanthine oxidase

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR for confirming the furan, thiophene, and pyridazine moieties .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., thioamide C=S stretch at ~1100 cm⁻¹) .

What strategies are effective in improving the pharmacokinetic profile of this compound?

Q. Advanced

  • Derivatization: Modify the thioacetamide group to enhance metabolic stability (e.g., introduce methyl groups to reduce hydrolysis) .
  • Prodrug Design: Mask polar groups (e.g., acetamide) with ester linkages to improve bioavailability .
  • In Silico Modeling: Predict ADMET properties using software like Schrödinger Suite to prioritize analogs with favorable profiles .

How should solubility challenges be addressed during in vitro assays?

Q. Basic

  • Solvent Selection: Use DMSO for initial stock solutions (≤1% v/v to avoid cytotoxicity) .
  • Sonication: Ultrasonicate suspensions for 10–15 minutes to disperse aggregates .
  • Co-Solvents: Add cyclodextrins or PEG to enhance aqueous solubility .

How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?

Q. Advanced

  • Systematic Substitution: Synthesize analogs with modifications to the furan, thiophene, or pyridazine rings to assess contributions to activity .
  • Biological Profiling: Test derivatives against a panel of targets (e.g., kinases, proteases) to identify selectivity patterns .
  • Crystallographic Analysis: Solve co-crystal structures with target proteins (e.g., kinesin spindle protein) to guide rational design .

What are the primary degradation pathways under physiological conditions?

Q. Basic

  • Hydrolysis: The thioacetamide group is susceptible to hydrolysis at neutral-to-alkaline pH, forming thiol and acetamide byproducts .
  • Oxidation: The furan ring may undergo oxidative cleavage in the presence of cytochrome P450 enzymes .

How can target specificity be evaluated against off-target proteins?

Q. Advanced

  • Biochemical Panels: Screen against related enzymes (e.g., other proteases or kinases) to assess cross-reactivity .
  • Computational Docking: Use AutoDock Vina to predict binding modes and affinity differences between targets and off-targets .
  • Cellular Profiling: Perform transcriptomic analysis (RNA-seq) on treated cells to identify unintended pathway modulation .

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